molecular formula C11H13ClO3S B13635716 2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride

2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride

Cat. No.: B13635716
M. Wt: 260.74 g/mol
InChI Key: UHKBHPXYHXJGAV-UHFFFAOYSA-N
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Description

2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride is an organic compound with a complex structure It is characterized by the presence of an indane moiety, an ether linkage, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the indane derivative, followed by the introduction of the ether linkage and finally the sulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The indane moiety can be oxidized or reduced under specific conditions, altering the compound’s properties.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Water or aqueous base under controlled conditions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction and conditions used.

Scientific Research Applications

2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride exerts its effects depends on its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indane moiety may also interact with hydrophobic regions of target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-((2,3-Dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride: Similar structure but with a different position of the ether linkage.

    1-(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride: Contains an acetyl chloride group instead of a sulfonyl chloride.

    4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid: A more complex structure with additional functional groups.

Uniqueness

2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the indane moiety and the sulfonyl chloride group makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Properties

Molecular Formula

C11H13ClO3S

Molecular Weight

260.74 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)ethanesulfonyl chloride

InChI

InChI=1S/C11H13ClO3S/c12-16(13,14)7-6-15-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2

InChI Key

UHKBHPXYHXJGAV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCS(=O)(=O)Cl

Origin of Product

United States

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